1-benzyl-1H-indole
Overview
Description
1-benzyl-1H-indole is an organic compound with the molecular formula C15H13N. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indoles are known for their biological activities and are present in essential amino acids like tryptophan, neurotransmitters like serotonin, and various alkaloids . This compound is used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
1-Benzyl-1H-indole, also known as 1-Benzylindole, is a derivative of indole, a heterocyclic compound that has been found in many important synthetic drug molecules . Indole derivatives have been shown to bind with high affinity to multiple receptors, making them useful in the development of new therapeutic derivatives .
Mode of Action
It is known that indole derivatives interact with their targets, leading to various biological changes . For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus .
Biochemical Pathways
Indole derivatives affect various biochemical pathways, leading to a broad spectrum of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives have been shown to have diverse biological activities, suggesting that they can induce a variety of molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-Benzylindole plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the key interactions of 1-Benzylindole is with histone deacetylase (HDAC) enzymes. HDACs are involved in the regulation of gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. 1-Benzylindole has been found to inhibit HDAC activity, which can result in the activation of gene expression .
Additionally, 1-Benzylindole interacts with tubulin, a protein that is a major component of the cytoskeleton. Tubulin polymerizes to form microtubules, which are essential for cell division and intracellular transport. 1-Benzylindole has been shown to disrupt tubulin assembly, leading to the inhibition of microtubule formation .
Cellular Effects
1-Benzylindole exerts various effects on different types of cells and cellular processes. In human leukemia cell lines, such as HL-60 and MOLT-4, 1-Benzylindole induces cell cycle arrest at the G2/M phase, leading to an increase in the population of sub-G1 cells and subsequent apoptosis . This compound also affects cell signaling pathways by increasing the expression of pro-apoptotic proteins such as BAK and decreasing the expression of pro-survival proteins like BCL-2 .
Furthermore, 1-Benzylindole influences gene expression by inhibiting HDAC activity, which can lead to the activation of genes involved in cell differentiation and apoptosis . It also affects cellular metabolism by disrupting microtubule dynamics, which can impair intracellular transport and cell division .
Molecular Mechanism
The molecular mechanism of action of 1-Benzylindole involves its binding interactions with biomolecules and its effects on enzyme activity and gene expression. 1-Benzylindole binds to the active site of HDAC enzymes, inhibiting their activity and leading to the accumulation of acetylated histones . This results in the activation of gene expression and the induction of apoptosis in cancer cells.
Additionally, 1-Benzylindole binds to tubulin and disrupts its polymerization into microtubules . This inhibition of microtubule formation interferes with cell division and intracellular transport, leading to cell cycle arrest and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Benzylindole have been observed to change over time. The stability of 1-Benzylindole is an important factor in its long-term effects on cellular function. Studies have shown that 1-Benzylindole can remain stable under certain conditions, but it may degrade over time, leading to a decrease in its efficacy .
Long-term exposure to 1-Benzylindole in in vitro and in vivo studies has shown that it can induce sustained cell cycle arrest and apoptosis in cancer cells . The degradation of 1-Benzylindole over time may reduce its effectiveness in prolonged treatments .
Dosage Effects in Animal Models
The effects of 1-Benzylindole vary with different dosages in animal models. At lower doses, 1-Benzylindole has been shown to induce cell cycle arrest and apoptosis in cancer cells without causing significant toxicity . At higher doses, 1-Benzylindole can cause toxic effects, including myelosuppression and peripheral sensory neuropathy .
Threshold effects have been observed in studies, where a certain dosage of 1-Benzylindole is required to achieve its therapeutic effects . Beyond this threshold, increasing the dosage may lead to adverse effects and toxicity .
Metabolic Pathways
1-Benzylindole is involved in various metabolic pathways, including those related to its interactions with enzymes and cofactors. The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted .
The metabolic pathways of 1-Benzylindole can affect its bioavailability and efficacy. For example, the formation of certain metabolites may enhance or reduce the compound’s activity . Additionally, 1-Benzylindole can influence metabolic flux and metabolite levels by inhibiting HDAC activity and disrupting microtubule dynamics .
Transport and Distribution
1-Benzylindole is transported and distributed within cells and tissues through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and distribution . For example, 1-Benzylindole can bind to albumin in the bloodstream, which helps in its transport to different tissues .
The distribution of 1-Benzylindole within cells can affect its localization and accumulation. The compound can accumulate in specific cellular compartments, such as the nucleus and cytoplasm, where it exerts its effects on gene expression and microtubule dynamics .
Subcellular Localization
The subcellular localization of 1-Benzylindole is an important factor in its activity and function. The compound can localize to specific compartments or organelles within the cell, such as the nucleus and cytoplasm . This localization is influenced by targeting signals and post-translational modifications that direct 1-Benzylindole to its sites of action .
In the nucleus, 1-Benzylindole can interact with HDAC enzymes and histones, leading to changes in gene expression . In the cytoplasm, the compound can bind to tubulin and disrupt microtubule dynamics, affecting cell division and intracellular transport .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-1H-indole can be synthesized through several methods. One common method involves the Fischer indole synthesis, where 1-benzyl-1-phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst . Another method involves the reaction of alkylzinc bromides with aryldiazonium tetrafluoroborates, followed by microwave irradiation in the presence of chlorotrimethylsilane .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-1H-indole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form indole-3-carboxaldehyde derivatives.
Reduction: Reduction reactions can convert it into different indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic reagents such as halogens, nitrating agents, and sulfonating agents are used under acidic conditions.
Major Products Formed
Oxidation: Indole-3-carboxaldehyde derivatives.
Reduction: Indoline derivatives.
Substitution: Various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
1-benzyl-1H-indole has a wide range of scientific research applications:
Comparison with Similar Compounds
1-benzyl-1H-indole can be compared with other indole derivatives such as:
1H-indole-3-carboxaldehyde: Known for its use in the synthesis of various biologically active compounds.
1H-indole-2-carboxylic acid: Used in the synthesis of pharmaceuticals and agrochemicals.
1H-indole-3-acetic acid: A plant hormone involved in growth and development.
This compound is unique due to its benzyl group, which imparts distinct chemical properties and reactivity compared to other indole derivatives .
Properties
IUPAC Name |
1-benzylindole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N/c1-2-6-13(7-3-1)12-16-11-10-14-8-4-5-9-15(14)16/h1-11H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NJZQOCCEDXRQJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90187435 | |
Record name | 1-Benzylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3377-71-7 | |
Record name | 1-Benzylindole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003377717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3377-71-7 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93216 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 1-Benzylindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90187435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3377-71-7 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-BENZYLINDOLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4Y89G35QC9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.